5-[4-(Benzyloxy)-3-methoxyphenyl]-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
5-[4-(Benzyloxy)-3-methoxyphenyl]-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of benzoxazines These compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Benzyloxy)-3-methoxyphenyl]-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzoxazine Ring: This step involves the reaction of an appropriate phenol derivative with formaldehyde and an amine under acidic or basic conditions to form the benzoxazine ring.
Introduction of Methoxy and Benzyloxy Groups: The methoxy and benzyloxy groups are introduced through nucleophilic substitution reactions using methanol and benzyl alcohol, respectively.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the desired pyrazolo[1,5-c][1,3]benzoxazine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Benzyloxy)-3-methoxyphenyl]-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups into their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the methoxy or benzyloxy groups with other substituents, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanol or benzyl alcohol in the presence of a strong base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[4-(Benzyloxy)-3-methoxyphenyl]-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[4-(Benzyloxy)-3-methoxyphenyl]-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol: Another phenylpyrazole compound with similar structural features.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A phenylboronic ester derivative with comparable functional groups.
Uniqueness
The uniqueness of 5-[4-(Benzyloxy)-3-methoxyphenyl]-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine lies in its specific combination of methoxy and benzyloxy groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its diverse scientific research applications further highlight its significance.
Properties
Molecular Formula |
C32H30N2O5 |
---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
7-methoxy-2-(4-methoxyphenyl)-5-(3-methoxy-4-phenylmethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C32H30N2O5/c1-35-24-15-12-22(13-16-24)26-19-27-25-10-7-11-29(36-2)31(25)39-32(34(27)33-26)23-14-17-28(30(18-23)37-3)38-20-21-8-5-4-6-9-21/h4-18,27,32H,19-20H2,1-3H3 |
InChI Key |
AUMPGMRSSOLLAI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC3C5=CC(=C(C=C5)OCC6=CC=CC=C6)OC |
Origin of Product |
United States |
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